4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide
Description
Properties
IUPAC Name |
4-oxo-4-phenyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-17(15-4-2-1-3-5-15)6-7-18(26)22-10-12-24-13-11-23-19(24)16-14-20-8-9-21-16/h1-5,8-9,11,13-14H,6-7,10,12H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXIIWXITQZUJSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCC(=O)NCCN2C=CN=C2C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
The compound 4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide has been found to interact with various enzymes and proteins. It is an orally active, potent and selective dipeptidyl peptidase IV (DPP4; DPP-IV) inhibitor. This interaction with DPP4 suggests that it may play a significant role in biochemical reactions involving this enzyme.
Cellular Effects
In cellular processes, this compound has been observed to influence cell function. It improves glucose tolerance in lean mice and in DIO mice as a result of DPP-IV inhibition and upregulated GLP-1 level in blood in vivo. This suggests that it may have a significant impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a DPP4 inhibitor, it exerts its effects at the molecular level by inhibiting the activity of the DPP4 enzyme.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
Biological Activity
The compound 4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to consolidate existing research findings regarding its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a butanamide backbone with a phenyl group and a pyrazin-imidazole moiety, which may contribute to its biological properties.
Anti-inflammatory Activity
Research indicates that derivatives similar to This compound exhibit significant anti-inflammatory effects. For instance, compounds containing imidazole rings have been shown to inhibit the expression of pro-inflammatory cytokines such as IL-1β and IL-6. These cytokines are critical mediators in inflammatory processes and their inhibition can lead to reduced inflammation in various models.
A study demonstrated that certain synthesized compounds effectively decreased mRNA levels of IL-1β and IL-6 in vivo, suggesting that similar mechanisms could be expected from This compound .
Anticancer Activity
The compound's potential as an anticancer agent is also noteworthy. Research has shown that imidazole derivatives can induce apoptosis in cancer cells. For example, compounds related to This compound have been observed to increase the expression of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2), leading to cell death in various cancer cell lines .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of IL-1β and IL-6 | |
| Anticancer | Induction of apoptosis via Bax/Bcl-2 modulation | |
| Cytokine Suppression | Reduction in TNF-alpha levels |
Case Study 1: In Vivo Anti-inflammatory Effects
In a controlled study involving mice, the administration of a compound structurally similar to This compound resulted in significant reductions in inflammatory markers following lipopolysaccharide (LPS) treatment. The study measured mRNA levels for key inflammatory cytokines and found a marked decrease in both IL-1β and TNF-alpha, indicating effective suppression of the inflammatory response .
Case Study 2: Antitumor Efficacy
Another study focused on the antiproliferative effects of imidazole derivatives on various cancer cell lines. The tested compounds demonstrated higher selectivity indices for tumor cells compared to normal cells, suggesting a favorable therapeutic window. The mechanism involved the activation of apoptotic pathways, highlighting the potential for these compounds as novel anticancer agents .
Scientific Research Applications
The compound 4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide is a synthetic organic molecule that has garnered attention in various scientific research fields due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article delves into its applications, focusing on its biological activities, synthesis methods, and implications for future research.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structural features to this compound. For instance, derivatives of imidazole and pyrazine have shown significant activity against various cancer cell lines, including colorectal and breast cancer cells. These compounds often target critical pathways involved in cancer cell proliferation and survival, such as inhibiting dihydrofolate reductase (DHFR), which is crucial for DNA synthesis .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Compounds containing pyrazine and imidazole rings have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria. Preliminary results indicate that such compounds can exhibit significant antibacterial effects, making them suitable candidates for the development of new antibiotics .
CNS Activity
Given the presence of the imidazole ring, there is potential for neuropharmacological applications. Compounds with similar structures have been explored for their effects on the central nervous system (CNS), particularly as anxiolytics or antidepressants. Research into the modulation of neurotransmitter systems by such compounds could yield valuable insights into their therapeutic uses .
Case Study 1: Anticancer Evaluation
In a study evaluating novel imidazole derivatives, compounds similar to this compound were tested against human colorectal carcinoma cell lines (HCT116). Results indicated that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced potency against cancer cells .
Case Study 2: Antimicrobial Screening
Another study focused on the antimicrobial properties of synthesized pyrazine-based compounds demonstrated that derivatives with structural similarities to 4-oxo compounds showed significant inhibition against both bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined using standardized methods, revealing promising antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between 4-oxo-4-phenyl-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}butanamide and related compounds:
Structural Analysis
- Heterocyclic Diversity : The target compound’s pyrazine-imidazole system distinguishes it from benzo[d]imidazole derivatives (e.g., Compound 3) and thiadiazole hybrids (). Pyrazine’s electron-deficient nature may enhance π-π stacking in biological targets compared to benzamide or tetrazole systems .
- Functional Group Positioning : The 4-oxo-phenyl group in the target compound contrasts with 5-oxo-imidazole derivatives (), where the oxo group is integral to the heterocycle. This positional difference could influence solubility and metabolic stability .
Pharmacological Potential
- Antimicrobial Activity : Both the target compound’s imidazole-pyrazine motif and ’s 5-oxo-imidazoles exhibit microbial growth inhibition, suggesting shared mechanisms (e.g., disrupting bacterial cell membranes or enzyme cofactors) .
- Enzyme Inhibition : Thiadiazole-imidazole hybrids () and the target compound’s pyrazine moiety may target ATP-binding pockets in kinases or dehydrogenases, though direct evidence is lacking .
Research Findings and Limitations
- Gaps in Data: Limited pharmacological profiling of the target compound exists in open literature. Most inferences derive from structural analogs, necessitating further in vitro and in vivo studies.
- Synthetic Challenges : The compound’s multi-heterocyclic architecture complicates regioselective synthesis, as seen in analogous efforts requiring meticulous pH control () or specialized reagents () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
